molecular formula C12H10N2O2 B2438182 Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate CAS No. 113438-59-8

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate

Cat. No.: B2438182
CAS No.: 113438-59-8
M. Wt: 214.224
InChI Key: VLFBRVZBFMLNAS-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a cyanomethyl group and a methyl ester group attached to the indole core

Scientific Research Applications

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

Mode of Action

It’s possible that it undergoes a series of chemical reactions, such as the formation of a dihydropyrrolebenzimidazole derivative, followed by the opening of the imidazole ring . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s plausible that it may influence pathways related to the synthesis of pyrrole derivatives , but more research is needed to confirm this and to understand the downstream effects.

Result of Action

Some studies suggest that related compounds may have low acute toxicity , but the specific effects of this compound require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the acylation of m-toluic acid using sulfonyl chloride, followed by chlorination with liquid chlorine. The resulting intermediate undergoes esterification with non-aqueous methanol to form the ester. Finally, the ester is subjected to cyanation using sodium cyanide in the presence of toluene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-13)7-14-11/h2-3,6-7,14H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBRVZBFMLNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113438-59-8
Record name Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate
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